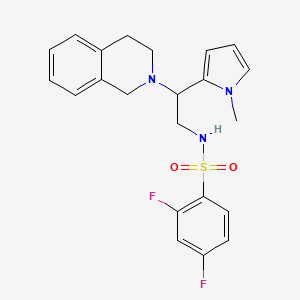
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H23F2N3O2S and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides characterized by the presence of a difluorobenzenesulfonamide moiety and a complex isoquinoline and pyrrole structure. The molecular formula is C22H30N4O2 with a molecular weight of approximately 382.5 g/mol. Its structure can be represented as follows:
Pharmacological Profile
- Dopamine Receptor Modulation : The compound has shown promising activity as a modulator of dopamine receptors, particularly D3 receptors. Research indicates that modifications to the 3,4-dihydroisoquinoline structure can enhance affinity and selectivity towards D3 receptors over D2 receptors, which is crucial for developing treatments for disorders such as Parkinson's disease .
- Neuroprotective Effects : In preclinical studies, compounds with similar structures have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that this compound may possess similar protective properties .
- Antimicrobial Activity : Some derivatives of isoquinoline-based compounds have exhibited antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy .
Structure-Activity Relationships (SAR)
The SAR of this compound is critical in understanding its biological activity. Key modifications that enhance receptor binding and selectivity include:
- Substituent Variations : Alterations in the pyrrole and isoquinoline moieties can significantly affect binding affinity to dopamine receptors.
- Fluorination : The introduction of fluorine atoms on the benzene ring has been associated with increased lipophilicity and improved blood-brain barrier penetration, enhancing central nervous system (CNS) activity .
Case Study 1: Neuroprotective Mechanisms
A study investigating the neuroprotective effects of isoquinoline derivatives found that compounds similar to this compound exhibited significant reductions in neuronal apoptosis under oxidative stress conditions. The mechanism was attributed to the modulation of intracellular signaling pathways related to apoptosis and inflammation .
Case Study 2: D3 Receptor Affinity
In a comparative analysis of various D3 receptor ligands, it was noted that modifications akin to those present in this compound led to enhanced selectivity for D3 over D2 receptors. Such findings underscore the potential for developing targeted therapies for addiction and mood disorders where D3 receptor modulation is beneficial .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-26-11-4-7-20(26)21(27-12-10-16-5-2-3-6-17(16)15-27)14-25-30(28,29)22-9-8-18(23)13-19(22)24/h2-9,11,13,21,25H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHXHQYNPVHNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














